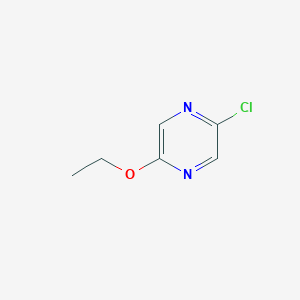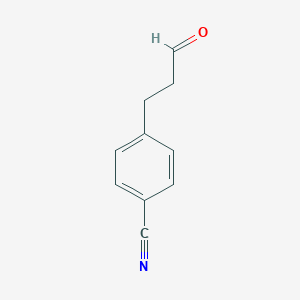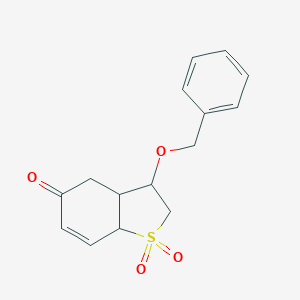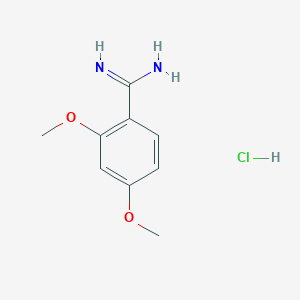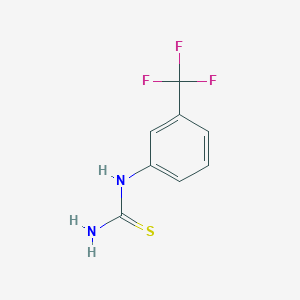![molecular formula C12H16OS2 B159939 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 130184-19-9](/img/structure/B159939.png)
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene
概要
説明
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene (6-oxa-DTPT) is a bicyclic sesquiterpene that has been studied for its potential medicinal applications. 6-oxa-DTPT is a member of the dithiabicyclo family, which is a class of bicyclic sesquiterpenes composed of two fused rings with a central carbon-carbon double bond. 6-oxa-DTPT has been found to possess a variety of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 6-oxa-DTPT has been investigated for its potential use in treating diabetes, neurological disorders, and cardiovascular diseases.
科学的研究の応用
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been studied for its potential medicinal applications. It has been found to possess anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been investigated for its potential use in treating diabetes, neurological disorders, and cardiovascular diseases. It has also been studied for its potential use as an antioxidant and for its ability to inhibit the growth of certain bacteria.
作用機序
The mechanism of action of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene is not yet fully understood. However, it is believed that 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene may act as an inhibitor of certain proteins involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-microbial, and anti-cancer properties. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been shown to possess antioxidant, anti-allergic, and anti-diabetic properties. It has also been found to possess anti-tumor and anti-viral activity.
実験室実験の利点と制限
The advantages of using 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene in laboratory experiments include its low cost and ease of synthesis. In addition, 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene has been found to possess a variety of biological activities, making it an attractive target for further investigation. However, there are some limitations to using 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene in laboratory experiments. For example, it is difficult to synthesize large quantities of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene, and it is not yet fully understood how it works at a molecular level.
将来の方向性
The potential applications of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene are still being explored. Future research should focus on understanding the mechanism of action of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene and its potential therapeutic applications. In addition, further research should focus on developing more efficient methods for synthesizing 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene and improving its bioavailability. Finally, further research should focus on exploring the potential of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene as an anti-cancer agent and as a treatment for other diseases.
特性
IUPAC Name |
6-oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS2/c1-2-11-8-12(3-1)10-15-7-5-13-4-6-14-9-11/h1-3,8H,4-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJVWROXKBHBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=CC(=CC=C2)CSCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404507 | |
| Record name | Silver ionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene | |
CAS RN |
130184-19-9 | |
| Record name | Silver ionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene and how does it impact its interaction with metal ions?
A1: 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene is a macrocyclic ligand containing oxygen, nitrogen, and sulfur donor atoms within its structure. This arrangement creates a cavity capable of accommodating metal ions. The presence of sulfur atoms, known for their affinity towards soft metal ions like silver(I) [, ], makes this molecule particularly interesting for potential applications in silver ion-selective electrodes. The crystal structure analysis reveals that the molecule adopts a specific conformation that may influence its binding affinity and selectivity towards different metal ions [].
Q2: Can you elaborate on the applications of 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene and its derivatives in analytical chemistry?
A2: Research has shown that 6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene exhibits promising potential as a sensing material for silver(I) ion-selective electrodes (ISEs) [, ]. These electrodes are valuable tools in analytical chemistry for the selective and sensitive detection of silver ions in various samples. The incorporation of this macrocycle into ISEs could lead to advancements in environmental monitoring, clinical diagnostics, and industrial process control.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)

